molecular formula C9H9N5O B5741505 1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE

1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE

Cat. No.: B5741505
M. Wt: 203.20 g/mol
InChI Key: GHPZRDCUYCXDBR-UHFFFAOYSA-N
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Description

1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyridine and triazole moieties makes it a versatile scaffold for the development of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 1-[5-amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pyridine and triazole rings play crucial roles in these interactions by providing sites for hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility as a scaffold for drug development and other applications .

Properties

IUPAC Name

1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)14-9(10)12-8(13-14)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPZRDCUYCXDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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